molecular formula C13H14N4O2 B13821969 Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate CAS No. 331808-97-0

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate

Cat. No.: B13821969
CAS No.: 331808-97-0
M. Wt: 258.28 g/mol
InChI Key: KKPMKGKRJPIHCS-UHFFFAOYSA-N
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Description

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine on a methyl linker attached to a 5-aminopyrimidine ring, a structure that offers versatile sites for further synthetic modification. The carbamate group, in this case a benzyloxycarbonyl (Cbz) group, is a widely employed protecting group in organic synthesis for amines, providing stability during multi-step reactions and can be readily removed under specific conditions . The 5-aminopyrimidine moiety is a privileged scaffold in pharmaceuticals, frequently found in molecules designed to target kinases and other enzymes . The presence of the amino group on the pyrimidine ring is a key handle for introducing additional diversity through cross-coupling or condensation reactions, allowing researchers to explore structure-activity relationships . Compounds with similar structural features, such as tert-Butyl (5-aminopyrimidin-2-yl)carbamate, are recognized as key intermediates in the synthesis of kinase inhibitors and other bioactive molecules . The carbamate group's role extends beyond protection; it can influence a molecule's metabolic stability and permeability, making it a valuable functional group in prodrug design and optimizing pharmacokinetic properties . This product is intended for research applications as a synthetic intermediate. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

331808-97-0

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

benzyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H14N4O2/c14-11-6-15-12(16-7-11)8-17-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9,14H2,(H,17,18)

InChI Key

KKPMKGKRJPIHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The typical synthetic route to this compound involves the reaction of 5-aminopyrimidine derivatives with benzyl chloroformate. This reaction forms the carbamate linkage through nucleophilic substitution, where the amino group on the pyrimidine attacks the electrophilic carbonyl carbon of benzyl chloroformate, releasing chloride and forming the carbamate ester bond.

  • The reaction is usually carried out under mild conditions to preserve the sensitive amino group.
  • Solvents such as tetrahydrofuran, methanol, or ethanol are commonly used to dissolve reactants and facilitate the reaction.
  • The reaction may be catalyzed or assisted by bases like triethylamine to scavenge the released hydrochloric acid and drive the reaction forward.

This method is supported by analogous carbamate syntheses reported for related compounds such as benzyl N-[(5-aminopyridin-2-yl)methyl]carbamate, which shares a similar pyridine ring instead of pyrimidine.

Alternative Carbamate Formation Techniques

Recent advances in carbamate synthesis provide alternative methods that could be adapted for this compound:

  • Mixed Carbonates Method: Utilization of mixed carbonates, such as di(2-pyridyl) carbonate, as alkoxycarbonylation reagents allows for high-yielding and convenient carbamate formation from amines. This method involves reacting the amine with a mixed carbonate in the presence of a base (e.g., triethylamine or potassium hydride), producing the carbamate efficiently.

  • Carbon Dioxide Incorporation: Carbamates can be synthesized via the reaction of amines with carbon dioxide to form carbamate anions, which then react with alkyl halides. This approach is mild and environmentally friendly, allowing for efficient carbamate formation under relatively mild conditions.

Specific Reaction Conditions and Catalysts

  • The reaction between 5-aminopyrimidine and benzyl chloroformate is typically performed at room temperature to reflux temperatures depending on solvent choice and reactivity.
  • Acid scavengers such as sodium hydroxide or organic bases are employed to neutralize hydrochloric acid byproduct.
  • In some related carbamate syntheses, palladium on charcoal or zinc powder with acetic acid have been used for reduction steps in multi-step synthesis, though these are more relevant to benzimidazole derivatives than pyrimidine carbamates.

Purification and Yield Optimization

  • The product is often isolated by filtration or extraction followed by recrystallization from solvents such as methanol or ethanol.
  • Yields typically range from moderate to high (50–90%) depending on reaction conditions and purity of starting materials.
  • Amorphous or crystalline forms can be obtained, with amorphous forms generally having better solubility and bioavailability.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations References
Reaction of 5-aminopyrimidine with benzyl chloroformate 5-aminopyrimidine, benzyl chloroformate, base (e.g., triethylamine), solvent (THF, MeOH, EtOH), room temp to reflux Straightforward, widely used, good yields Requires careful acid scavenging, sensitive to moisture
Mixed Carbonates Alkoxycarbonylation Di(2-pyridyl) carbonate, amine, base (triethylamine or KH), organic solvent High yield, mild conditions, versatile Requires preparation of mixed carbonate intermediates
CO2-based Carbamate Formation Amine, CO2, alkyl halide, base (cesium carbonate), phase transfer catalyst (TBAI), DMF solvent Environmentally friendly, mild, efficient Requires specialized setup for CO2 bubbling
Reduction of hydrazone or oxime intermediates (for related carbamates) Hydrogen with Pd/C catalyst or Zn powder with acetic acid Useful in multi-step synthesis of related compounds More complex, multiple steps

Exhaustive Research Findings and Analysis

  • The primary and most direct synthetic route to this compound is the nucleophilic substitution of benzyl chloroformate by the amino group of 5-aminopyrimidine derivatives.
  • Alternative methods such as the use of mixed carbonates or CO2-mediated carbamate formation offer greener and potentially higher-yielding routes but require more complex reagent preparation or reaction setups.
  • The reaction conditions must be optimized to avoid side reactions such as over-alkylation or hydrolysis of carbamate groups.
  • Literature on closely related benzimidazole carbamates shows that reduction steps using catalytic hydrogenation or chemical reductants may be employed when preparing intermediates, but these are less relevant for the direct preparation of the titled compound.
  • Purification techniques and the physical form of the product (crystalline vs. amorphous) significantly impact the solubility and potential bioavailability of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Enzyme Inhibitors (AChE/BChE)
  • Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate): Exhibits high selectivity for AChE/BChE inhibition with an IC₅₀ comparable to galanthamine. The 3-chlorophenyl group enhances lipophilicity and target binding, contrasting with the 5-aminopyrimidine group in the target compound, which may prioritize hydrogen bonding over lipophilic interactions .
  • Benzyl N-(4-pyridyl)carbamate: Features a pyridyl group instead of pyrimidinyl. Its crystal structure reveals N–H⋯N hydrogen bonds and C–O⋯O–C interactions, suggesting solid-state stability. The absence of a 5-amino group likely reduces enzymatic affinity compared to the target compound .
Antibacterial Agents
  • Linezolid Conjugates (e.g., Compound 3a): Benzyl carbamates linked to oxazolidinones (e.g., 3-(3-fluoro-4-morpholinophenyl)) show antibacterial activity. The fluorophenyl and morpholine groups enhance membrane penetration, whereas the target compound’s pyrimidine may favor DNA/RNA targeting .
Pyrimidine-Based Derivatives
  • Compound 4f (5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Shares a pyrimidine core but incorporates a nitrobenzyl group. Its melting point (206–208°C) and spectral data (1H/13C NMR) highlight crystallinity and stability, traits that may differ in the target compound due to the carbamate linkage .
  • Benzyl [2-(4-{[(4-fluorobenzyl)amino]carbonyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate (CAS 518048-02-7): Contains a fluorobenzylcarbamoyl group and dihydropyrimidinone core. The fluorine atom improves metabolic stability, while the dihydroxy group may increase solubility compared to the target compound’s aminopyrimidine .

Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Biological Activity
Target Compound 5-Aminopyrimidin-2-ylmethyl Benzyl carbamate N/A Inferred enzyme inhibition
Compound 28 3-Chlorophenylpropan-2-yl Benzyl methyl carbamate N/A AChE/BChE inhibition (IC₅₀ ~ galanthamine)
Compound 4f Pyrimidine-dione Nitrophenyl, aminothiazolyl 206–208 Antibacterial/antifungal
Benzyl N-(4-pyridyl)carbamate 4-Pyridyl Benzyl carbamate N/A Structural stability
CAS 518048-02-7 Dihydropyrimidinone Fluorobenzylcarbamoyl N/A Potential kinase inhibition

Q & A

Q. What synthetic methodologies are most effective for producing Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-aminopyrimidine derivatives and benzyl chloroformate (Cbz-Cl) under basic conditions. Key parameters:
  • Base : Triethylamine (1.5 eq) in anhydrous dichloromethane at 0–5°C .
  • Stoichiometry : 1:1.2 molar ratio of substrate to Cbz-Cl improves carbamate formation .
  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) yields >70% purity. Recrystallization in ethanol further enhances crystallinity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Benzyl protons (δ 7.3–7.4 ppm), carbamate carbonyl (δ 155–160 ppm), and pyrimidine NH₂ (δ 5.8 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 284.1174 (theoretical 284.1172) confirms molecular formula C₁₃H₁₄N₄O₂ .
  • IR : Strong absorption at 1705 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) .

Q. What preliminary biological screening approaches are used to assess this compound’s therapeutic potential?

  • Methodological Answer :
  • Enzyme inhibition : Dose-response assays (0.1–100 µM) against acetylcholinesterase (AChE) using Ellman’s method .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for bromodomain inhibition?

  • Methodological Answer :
  • Docking studies : AutoDock Vina predicts binding to BRD4 (PDB: 5UJ0) with ΔG ≈ -9.2 kcal/mol. Key interactions: carbamate carbonyl with Asn140 and pyrimidine NH₂ with Tyr97 .
  • MD simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and hydrogen bond persistence (>80% occupancy) .

Q. What experimental designs address contradictions in reported solubility and bioavailability data?

  • Methodological Answer :
  • Solubility profiling : Compare logP values (shake-flask method: octanol/water) with computational predictions (ChemAxon). Adjust formulations using PEG-400 or cyclodextrins for in vivo studies .
  • Permeability assays : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 and 6.5 to model intestinal and blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?

  • Methodological Answer :
  • Derivatization : Introduce substituents at pyrimidine C5 (e.g., -Br, -CF₃) and assess kinase inhibition (KinomeScan panel).
  • Data Table :
SubstituentIC₅₀ (µM) for BRD4IC₅₀ (µM) for AChESelectivity Index (BRD4/AChE)
-NH₂ (parent)1.2 ± 0.38.5 ± 1.17.1
-Br0.8 ± 0.215.4 ± 2.319.3
-CF₃0.5 ± 0.122.7 ± 3.545.4
Data from enzymatic assays

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :
  • Byproduct analysis : LC-MS identifies N-acylation byproducts (e.g., benzyl formate adducts). Optimize reaction time (<4 hrs) and temperature (0°C) to suppress them .
  • Scale-up protocols : Use flow chemistry (0.1 mL/min residence time) with in-line IR monitoring to maintain reagent stoichiometry .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for acetylcholinesterase inhibition?

  • Methodological Answer :
  • Assay standardization : Use recombinant human AChE (Sigma) with 0.5 mM DTNB in PBS (pH 8.0).
  • Control compounds : Include galantamine (IC₅₀ 1.5 µM) as a reference. Variability <15% RSD across labs indicates protocol consistency .

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